4-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzamide
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Overview
Description
4-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzamide is a synthetic organic compound. It belongs to the class of benzamides, which are known for their diverse biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It is known that indole derivatives, which this compound may be a part of, can affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
It is known that indole derivatives can have diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Ring: Starting from a suitable precursor, the isoquinoline ring can be synthesized through Pictet-Spengler reaction.
Attachment of the Benzamide Group: The benzamide group can be introduced via an amide coupling reaction using reagents like EDCI or HATU.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or N-chlorosuccinimide (NCS).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline ring.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: The chlorine atom on the benzamide ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution could introduce various functional groups at the chlorine position.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its effects on cellular pathways.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzamide
- N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide
Uniqueness
The presence of the chlorine atom and the specific substitution pattern on the benzamide ring might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN3O/c1-29(2)24-13-9-20(10-14-24)25(17-28-26(31)21-7-11-23(27)12-8-21)30-16-15-19-5-3-4-6-22(19)18-30/h3-14,25H,15-18H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPHMFNFOYMJMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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